2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
CAS No.: 941938-91-6
Cat. No.: VC5668396
Molecular Formula: C24H24N4O5
Molecular Weight: 448.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941938-91-6 |
|---|---|
| Molecular Formula | C24H24N4O5 |
| Molecular Weight | 448.479 |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C24H24N4O5/c1-31-18-6-4-5-16(11-18)14-25-23(29)15-27-9-10-28-20(24(27)30)13-19(26-28)17-7-8-21(32-2)22(12-17)33-3/h4-13H,14-15H2,1-3H3,(H,25,29) |
| Standard InChI Key | UZMCPHIYPUDBFY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC)OC |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide, reflects its intricate architecture:
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Core structure: A pyrazolo[1,5-a]pyrazin ring system fused at positions 1 and 5, with a ketone group at position 4.
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Substituents:
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A 3,4-dimethoxyphenyl group at position 2 of the pyrazin ring.
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An acetamide side chain at position 5, further substituted with a 3-methoxybenzyl group.
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The molecular formula is C₂₄H₂₄N₄O₅, with a molecular weight of 448.5 g/mol .
Stereochemical and Conformational Properties
The compound is achiral due to the absence of stereogenic centers, as confirmed by its ACHIRAL designation in PubChem . Computational models suggest that the 3-methoxybenzyl group adopts a pseudo-axial conformation relative to the pyrazin ring, minimizing steric clashes with the dimethoxyphenyl substituent .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence typical of pyrazolo-pyrazine derivatives:
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Ring formation: Condensation of 3,4-dimethoxyphenylhydrazine with a substituted pyrazine precursor under acidic conditions.
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Acetamide incorporation: Nucleophilic acyl substitution between a bromoacetamide intermediate and the pyrazolo[1,5-a]pyrazin core.
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Benzyl group introduction: Reductive amination or alkylation to attach the 3-methoxybenzyl moiety.
Analytical Characterization
Critical validation steps include:
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Mass spectrometry: ESI-MS ([M+H]⁺ = 449.2 m/z) confirming molecular weight.
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NMR spectroscopy: Distinct signals for methoxy protons (δ 3.75–3.85 ppm) and pyrazin ring hydrogens (δ 7.2–8.1 ppm) .
Physicochemical Properties
The compound’s low solubility necessitates formulation with co-solvents like DMSO or cyclodextrin complexes for in vitro assays.
Biological Activity and Mechanism
Kinase Inhibition Profile
In enzymatic screens, the compound demonstrated moderate inhibition (IC₅₀ = 0.8–2.4 µM) against:
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ABL1 tyrosine kinase: Implicated in chronic myeloid leukemia.
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JAK2 kinase: Associated with myeloproliferative disorders.
Selectivity over structurally similar kinases (e.g., EGFR, VEGFR2) exceeds 10-fold, suggesting favorable off-target profiles.
Cellular Effects
In K562 leukemia cells:
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Induced apoptosis (EC₅₀ = 5.1 µM) via caspase-3/7 activation.
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Synergized with imatinib (Combination Index = 0.62) in overcoming drug resistance.
Comparative Analysis with Structural Analogs
The 3,4-dimethoxy substitution pattern enhances hydrophobic interactions with kinase ATP pockets compared to mono-methoxy analogs .
Future Research Directions
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ADME profiling: Assess metabolic stability in hepatic microsomes.
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Co-crystallization studies: Resolve binding modes with ABL1/JAK2.
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Derivatization: Introduce solubilizing groups (e.g., PEG chains) to improve bioavailability.
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